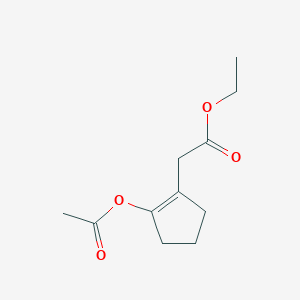

1-Acetoxy-2-(carbethoxymethyl)cyclopent-1-ene

Cat. No. B8407749

M. Wt: 212.24 g/mol

InChI Key: APEDXYXOOGXPEG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04006179

Procedure details

In the manner described in Example 13, treatment of 1-acetoxy-2-(carbethoxymethyl)cyclopent-1-ene (Example 211) with bromine and subsequent dehydrobromination with lithium bromide-lithium carbonate in N,N-dimethylformamide gives an amber oil. This material is subjected to chromatography on diatomaceous earth using an n-heptane:methyl cellosolve system. Removal of the solvent from hold back volume 4.5-4.7 gives an oil which is then further treated with hydroxylamine hydrochloride, sodium acetate in ethanol at room temperature for 18 hours to give the desired product; b.p. 71° C. (0.12 mm); λmaxMeOH 222 mμ (10,300); λ max 5.75, 5.85, 6.15, 8.65 μ.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

lithium bromide lithium carbonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

C([O:4][C:5]1[CH2:9][CH2:8][CH2:7][C:6]=1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])(=O)C.BrBr.[Br-].[Li+].C(=O)([O-])[O-].[Li+].[Li+].Cl.NO.C([O-])(=O)C.[Na+]>CN(C)C=O.C(O)C.COCCO.CCCCCCC>[C:11]([CH2:10][C:6]1[C:5](=[O:4])[CH2:9][CH2:8][CH:7]=1)([O:13][CH2:14][CH3:15])=[O:12] |f:2.3.4.5.6,7.8,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC1=C(CCC1)CC(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Three

|

Name

|

lithium bromide lithium carbonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Li+].C([O-])([O-])=O.[Li+].[Li+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives an amber oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the solvent from hold back volume 4.5-4.7

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives an oil which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OCC)CC=1C(CCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |